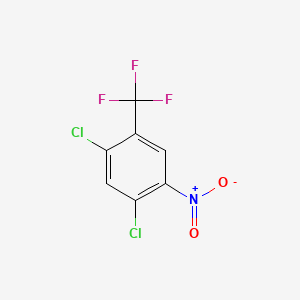

2,4-Dichloro-5-nitrobenzotrifluoride

説明

Significance of Halogenated Aromatic Compounds in Modern Synthesis

Halogenated aromatic compounds are fundamental building blocks in organic synthesis, crucial for industries ranging from pharmaceuticals and agrochemicals to materials science. numberanalytics.com The introduction of halogen atoms (such as chlorine, fluorine, bromine, or iodine) onto an aromatic ring significantly alters the molecule's physical, chemical, and biological properties. numberanalytics.com This modification can enhance lipophilicity, which improves the ability of a compound to cross cell membranes, a vital characteristic for many drug candidates. numberanalytics.com

Furthermore, halogen atoms act as versatile functional handles. They are excellent leaving groups in nucleophilic aromatic substitution reactions and are key participants in a wide array of transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, and Sonogashira couplings). These reactions are cornerstones of modern synthetic chemistry, enabling the construction of complex molecular architectures from simpler precursors. In the pharmaceutical industry, halogenated aromatics are indispensable intermediates for synthesizing drugs like antidepressants and antihistamines. numberanalytics.com Their use in agrochemicals, such as insecticides and fungicides, is also widespread. iloencyclopaedia.org

The Role of Trifluoromethyl Groups in Chemical Reactivity and Applications

The trifluoromethyl (-CF₃) group is a unique and powerful substituent in organic chemistry, prized for its profound impact on molecular properties. wikipedia.org Its high electronegativity, often described as intermediate between that of fluorine and chlorine, makes it a strong electron-withdrawing group. wikipedia.org This electronic influence can significantly alter the reactivity of the aromatic ring to which it is attached.

In medicinal chemistry, the -CF₃ group is frequently incorporated into drug candidates to enhance their metabolic stability. mdpi.comfiveable.me The carbon-fluorine bond is one of the strongest in organic chemistry, making the trifluoromethyl group highly resistant to enzymatic degradation, which can prolong a drug's half-life in the body. mdpi.com The -CF₃ group can also improve a drug's binding affinity to its target by participating in favorable intermolecular interactions. mdpi.com It is often used as a bioisostere for a methyl or chloro group to fine-tune a molecule's steric and electronic profile. wikipedia.org Notable pharmaceuticals containing a trifluoromethyl group include the antidepressant fluoxetine (B1211875) (Prozac) and the anti-inflammatory drug celecoxib (B62257) (Celebrex). wikipedia.org

Overview of Nitro-Substituted Aromatics in Synthetic Chemistry

Nitro-substituted aromatic compounds are a vital class of intermediates in organic synthesis. numberanalytics.comnumberanalytics.com The nitro group (-NO₂) is one of the strongest electron-withdrawing groups, which deactivates the aromatic ring towards electrophilic substitution but facilitates nucleophilic aromatic substitution. nih.gov This property allows for selective chemical transformations that would otherwise be difficult to achieve.

The most significant application of aromatic nitro compounds is their role as precursors to aromatic amines via reduction. numberanalytics.com Aromatic amines are foundational materials for the synthesis of a vast array of products, including dyes, pigments, agrochemicals, and pharmaceuticals. numberanalytics.comnih.gov For example, derivatives of phenothiazines, a class of antipsychotic drugs, can be synthesized from halonitrobenzenes. nih.gov The synthesis of nitroaromatics is typically achieved through nitration, often using a mixture of nitric acid and sulfuric acid to generate the reactive nitronium ion (NO₂⁺). nih.govresearchgate.net This classic reaction remains a cornerstone of industrial and laboratory-scale organic synthesis. researchgate.net

Research Gaps and Future Directions for 2,4-Dichloro-5-nitrobenzotrifluoride Studies

While this compound is recognized as a useful synthetic intermediate, particularly in the preparation of substituted phenothiazines and trichlorodibenzo-p-dioxins, its full potential remains an area of active exploration. chemicalbook.com Much of the existing literature focuses on its role as a starting material, with fewer studies dedicated to exploring the nuances of its own reactivity or developing a broader range of applications.

Identified Research Gaps:

Expanded Synthetic Utility: There is an opportunity to explore the use of this compound in a wider variety of synthetic transformations. Research could focus on novel cross-coupling reactions, leveraging the two distinct halogen substituents, or on selective functionalization by targeting the nitro group.

Photochemical Reactivity: The photochemical behavior of benzotrifluoride (B45747) derivatives is an emerging area of interest, particularly concerning their environmental fate. acs.org Studies on the photostability and degradation pathways of this compound could provide valuable insights for designing more environmentally benign chemicals.

Materials Science Applications: The unique electronic properties conferred by the trifluoromethyl, chloro, and nitro groups suggest potential applications in materials science. Future research could investigate its use as a building block for novel polymers, liquid crystals, or functional dyes with specific optical or electronic properties.

Medicinal Chemistry Scaffolding: While it serves as an intermediate, direct investigation into the biological activity of novel compounds derived from this scaffold is limited. A systematic exploration of derivatives could uncover new lead compounds for drug discovery programs, building upon the known benefits of its constituent functional groups.

Future research will likely focus on addressing these gaps, aiming to unlock new synthetic methodologies and applications for this versatile, multi-functionalized aromatic compound.

Structure

3D Structure

特性

IUPAC Name |

1,5-dichloro-2-nitro-4-(trifluoromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H2Cl2F3NO2/c8-4-2-5(9)6(13(14)15)1-3(4)7(10,11)12/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLVNHMVSVDVAOA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1[N+](=O)[O-])Cl)Cl)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H2Cl2F3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50347412 | |

| Record name | 2,4-Dichloro-5-nitrobenzotrifluoride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50347412 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

400-70-4 | |

| Record name | 2,4-Dichloro-5-nitrobenzotrifluoride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=400-70-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4-Dichloro-5-nitrobenzotrifluoride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50347412 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Process Optimization for 2,4 Dichloro 5 Nitrobenzotrifluoride

Established Synthetic Routes to 2,4-Dichloro-5-nitrobenzotrifluoride

The most prominent and commercially viable method for synthesizing this compound is through the electrophilic aromatic substitution of its direct precursor, 2,4-Dichlorobenzotrifluoride (B41404).

The introduction of a nitro group onto the 2,4-Dichlorobenzotrifluoride ring is a classic example of an electrophilic aromatic nitration reaction. acs.org This transformation is the most direct and widely employed route to obtain the target molecule. acs.org

The conventional method for nitrating 2,4-Dichlorobenzotrifluoride involves a mixed acid system composed of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄). acs.orgchemguide.co.uk In this system, sulfuric acid acts as a catalyst, protonating nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating agent. chemguide.co.uk

The reaction is highly exothermic, and careful temperature control is crucial to prevent runaway reactions and the formation of unwanted byproducts. acs.org The process is typically carried out in indirectly cooled semibatch reactors where the organic substrate is added to the mixed acids. uninsubria.it The reaction temperature is a critical parameter that influences both reaction rate and product purity. For related dinitration processes starting from the same precursor, reaction temperatures are often ramped up, for instance, from an initial 40-45°C to as high as 120°C over several hours to drive the reaction to completion. patsnap.com

Table 1: Example Nitration Reaction Conditions for Benzotrifluoride (B45747) Derivatives

| Parameter | Condition | Source |

| Starting Material | 2,4-Dichlorobenzotrifluoride | patsnap.com |

| Nitrating Agent | Fuming Nitric Acid / Fuming Sulfuric Acid | patsnap.comgoogle.com |

| Initial Temperature | 40-45°C | patsnap.com |

| Final Temperature | 120°C | patsnap.com |

| Reaction Time | >10 hours (ramped temperature profile) | patsnap.com |

Note: The conditions listed are from a process to produce the dinitro- derivative, but illustrate the typical reagents and temperature ranges used for nitrating the precursor.

An alternative nitrating system utilizes ammonium (B1175870) nitrate (B79036) in combination with fuming sulfuric acid (oleum). google.com This approach has been explored in the synthesis of related compounds like 2,4-dichloro-3,5-dinitrobenzotrifluoride (B1294799). google.com The use of ammonium nitrate can offer advantages in terms of raw material availability and handling convenience. google.com

The nitration of 2,4-Dichlorobenzotrifluoride shows a high degree of regioselectivity, with the nitro group preferentially substituting at the C-5 position. acs.org This outcome is governed by the electronic and steric effects of the substituents already present on the benzene (B151609) ring: the two chlorine atoms and the trifluoromethyl group.

The trifluoromethyl group (-CF₃) is a powerful electron-withdrawing group, which deactivates the aromatic ring towards electrophilic attack and is a meta-director. libretexts.org The chlorine atoms are also deactivating but are ortho-, para-directors due to the influence of their lone pairs of electrons. libretexts.org

The incoming electrophile (NO₂⁺) is directed to the position that is most activated or least deactivated. The positions ortho to the -CF₃ group are strongly deactivated. The directing effects of the substituents converge to favor substitution at the C-5 position, which is meta to the -CF₃ group and ortho/para to the chlorine atoms. Specifically, the C-5 position is ortho to the chlorine at C-4. Studies have indicated that the C-5 position is favored over the other potential meta position (C-3) for reasons that may include steric hindrance. acs.org

Nitration of 2,4-Dichlorobenzotrifluoride as a Precursor

Advanced Synthetic Techniques for Enhanced Efficiency and Safety

Modern chemical manufacturing increasingly employs advanced techniques to improve the efficiency, safety, and environmental footprint of synthetic processes. The nitration of aromatic compounds, a notoriously hazardous class of reactions, is a prime candidate for such innovations.

Continuous flow chemistry, utilizing microreactors or millireactors, offers significant advantages over traditional batch processing for nitration reactions. researchgate.netresearchgate.net These systems provide superior mass and heat transfer, allowing for precise control of reaction temperature and residence time. researchgate.netresearchgate.net The small reactor volume minimizes the accumulation of highly energetic materials, drastically improving the inherent safety of the process. researchgate.net

Table 2: Comparison of Batch vs. Continuous Flow Nitration Processes

| Feature | Traditional Batch Reactor | Continuous Flow Microreactor | Source |

| Safety | Higher risk due to large volumes of hazardous materials | Inherently safer due to small reaction volumes | researchgate.netresearchgate.net |

| Heat Transfer | Less efficient, potential for local hotspots | Highly efficient, precise temperature control | researchgate.net |

| Mass Transfer | Can be limited, affecting reaction rate | Significantly enhanced, improving efficiency | researchgate.netresearchgate.net |

| Reaction Time | Often long (hours) | Much shorter (seconds to minutes) | researchgate.netresearchgate.net |

| Yield & Selectivity | Variable, risk of byproducts | Often higher yield and better selectivity | researchgate.netresearchgate.net |

| Scalability | Complex scale-up challenges | Scaled by "numbering-up" or running longer | researchgate.net |

For nitration processes similar to that of 2,4-Dichlorobenzotrifluoride, the use of continuous flow reactors has been shown to achieve higher yields and improved reaction efficiency compared to conventional batch methods. researchgate.net This technology represents a significant advancement in the safe and efficient manufacturing of this compound and other nitrated chemical intermediates.

Continuous-Flow Reactor Systems in this compound Synthesis

The transition from batch to continuous-flow synthesis represents a significant advancement in producing nitroaromatic compounds like this compound. nih.gov Continuous-flow reactors, particularly microreactors, offer superior control over reaction parameters, leading to enhanced safety and product quality. microflutech.com This technology is especially advantageous for nitration, a notoriously fast and exothermic process. acs.orgresearchgate.net The inherent safety features of continuous-flow systems help to mitigate risks such as thermal runaway, which can be a major concern in large-scale batch reactors. acs.org By enabling precise control over mixing and temperature, these systems can improve reaction yield and selectivity.

Microreactors, characterized by their small channel dimensions (typically in the sub-millimeter range), provide a high surface-area-to-volume ratio, which is instrumental in managing the significant heat generated during nitration. microflutech.comresearchgate.netmdpi.com This efficient heat dissipation prevents the formation of hotspots, which can lead to side reactions, reduced product selectivity, and potential safety hazards. acs.orgresearchgate.net

Key benefits of employing microreactors in exothermic nitration include:

Enhanced Safety: The small internal volume of microreactors limits the amount of hazardous material present at any given time, significantly reducing the risk associated with potential runaway reactions or explosions. microflutech.comresearchgate.net

Superior Temperature Control: The high heat transfer efficiency allows for near-isothermal reaction conditions, suppressing the formation of undesirable byproducts, such as over-nitrated species. beilstein-journals.orgresearchgate.net

Improved Mixing and Mass Transfer: The small diffusion distances within microchannels ensure rapid and efficient mixing of reactants, which is crucial for reactions limited by mass transfer, leading to faster reaction rates and higher conversions. nih.govresearchgate.net

Increased Yield and Selectivity: Precise control over residence time, temperature, and stoichiometry minimizes the formation of impurities and maximizes the yield of the desired product, this compound.

Scalability: While individual microreactors have small throughput, scaling up production can be achieved through "numbering-up," where multiple reactors are operated in parallel, offering a more predictable and safer scale-up process compared to increasing the size of batch reactors. mdpi.com

| Parameter | Conventional Batch Reactor | Microreactor (Continuous-Flow) |

|---|---|---|

| Heat Transfer | Low (small surface-area-to-volume ratio) beilstein-journals.org | High (large surface-area-to-volume ratio) researchgate.netmdpi.com |

| Temperature Control | Difficult, prone to hotspots acs.org | Excellent, near-isothermal conditions researchgate.net |

| Mass Transfer | Often limited by inefficient mixing beilstein-journals.org | Excellent due to short diffusion paths nih.govresearchgate.net |

| Safety | Higher risk of thermal runaway acs.org | Inherently safer due to small hold-up volume microflutech.com |

| Byproduct Formation | Higher potential for side reactions beilstein-journals.org | Minimized due to precise process control acs.org |

| Scalability | Complex and potentially hazardous | Safer and more predictable via numbering-up mdpi.com |

Effective heat and mass transfer are the cornerstones of successful continuous-flow nitration. researchgate.netnih.gov Nitration reactions typically release a substantial amount of energy, with heats of reaction ranging from -73 to -253 kJ/mol. acs.orgacs.org In a flow system, this heat must be removed rapidly to maintain the desired reaction temperature. The high surface-area-to-volume ratio of microreactors facilitates heat transfer rates that can be orders of magnitude faster than in batch reactors. researchgate.net

Similarly, the nitration of aromatic compounds often involves a two-phase liquid-liquid system (organic substrate and aqueous mixed acid), making mass transfer between the phases a critical, often rate-limiting, step. beilstein-journals.org Microreactors enhance mass transfer by creating a large interfacial area between the phases and ensuring efficient mixing, which can be achieved through specific channel geometries or structured micromixers. nih.govbeilstein-journals.org This overcomes the mass transfer limitations often encountered in poorly agitated batch reactors, allowing the reaction to proceed at its intrinsic kinetic rate. beilstein-journals.org

Green Chemistry Approaches in this compound Production

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. In the context of this compound production, a major focus is on managing the large quantities of spent acid generated during nitration. gmmpfaudler.comscribd.com

The nitration process traditionally uses a mixture of concentrated nitric acid and sulfuric acid, often referred to as "mixed acid." gmmpfaudler.com Sulfuric acid acts as a catalyst and a dehydrating agent. After the reaction, a significant amount of this acid mixture remains as "spent acid," which is diluted and contaminated with residual nitric acid, nitrous acid, and dissolved organic compounds. gmmpfaudler.comscribd.com

Disposing of this spent acid is environmentally problematic and economically inefficient. worley.com Therefore, recycling is a crucial green chemistry strategy. bertrams.cn The process of spent acid recovery typically involves several stages:

Purification: Organic contaminants are removed from the sulfuric acid stream. gmmpfaudler.combertrams.cn

Reconcentration: The purified, diluted sulfuric acid is concentrated, typically through vacuum evaporation, to the high strength required for it to be reused in the nitration process. worley.com

Implementing spent acid recycling offers significant benefits. It drastically reduces the volume of hazardous waste requiring neutralization and disposal. worley.com Furthermore, it lowers operational costs by minimizing the need to purchase fresh sulfuric and nitric acid. worley.com This approach transforms a waste stream into a valuable resource, aligning the production of this compound with principles of a circular economy. bertrams.cn

Kinetic and Thermodynamic Aspects of this compound Synthesis

Understanding the kinetics and thermodynamics of the nitration of 2,4-dichlorobenzotrifluoride is essential for process design, optimization, and safety assessment. The reaction is highly exothermic, and its rate is sensitive to temperature and acid concentration, factors that contribute to its potential for thermal runaway if not properly controlled. acs.org

The nitration of 2,4-dichlorobenzotrifluoride is an electrophilic aromatic substitution reaction. The key electrophile is the nitronium ion (NO₂⁺), which is generated in the mixed acid from the protonation of nitric acid by sulfuric acid, followed by the loss of a water molecule. nih.gov

The rate of the primary reaction is influenced by several factors, including:

Temperature: Like most chemical reactions, the rate of nitration increases with temperature. However, higher temperatures can also accelerate the rates of undesirable side reactions.

Acid Concentration: The concentration of sulfuric acid is critical as it dictates the concentration of the active nitronium ion. beilstein-journals.org

Mass Transfer: In heterogeneous systems, the rate at which the organic substrate moves to the interface with the acid phase can be the rate-limiting step. beilstein-journals.org

Thermodynamic Analysis of Process Safety and Runaway Reactions

The synthesis of this compound, typically achieved through the nitration of 2,4-dichlorobenzotrifluoride using mixed acids (sulfuric and nitric acid), is an exothermic process that carries an inherent risk of thermal runaway. polimi.itresearchgate.net A thorough thermodynamic and kinetic characterization is crucial for ensuring the process can be safely scaled up and managed, particularly when implemented in multipurpose plants where similar, but not identical, nitration reactions occur. polimi.itresearchgate.net

Investigations into the nitration of 2,4-dichlorobenzotrifluoride have been conducted to identify safe and productive operating conditions. polimi.it Thermal analysis using techniques such as Differential Scanning Calorimetry (DSC) provides critical data on the thermal stability of both the reactants and products. The final product, this compound, exhibits an endothermic effect due to melting, followed by a highly exothermic decomposition at elevated temperatures. polimi.it

A significant finding from these analyses is the pronounced effect of the reaction medium on the thermal stability of the product. The presence of sulfuric acid, a key component of the nitrating mixture, substantially reduces the decomposition temperature of this compound by almost 200°C compared to the pure substance. polimi.it This highlights the critical importance of considering the entire reaction mass, not just the isolated final product, when assessing process safety. The potential for a runaway reaction is a significant concern in fine chemical manufacturing, where fast and strongly exothermic reactions are common. researchgate.netresearchgate.net A thermal runaway can be triggered if the rate of heat generation from the chemical reaction exceeds the rate of heat removal by the cooling system. researchgate.net

The following table summarizes key thermodynamic data for this compound.

| Parameter | Value | Condition |

|---|---|---|

| Melting Point | 53°C | Pure Product |

| Decomposition Onset Temperature | ~380°C | Pure Product |

| Decomposition Onset Temperature | ~180°C | In presence of Sulfuric Acid |

| Reaction Enthalpy of Decomposition | -275 kJ/mol | Pure Product |

This data is based on findings from thermal analysis studies. polimi.it

Understanding these parameters is essential for designing effective safety measures and control strategies to prevent uncontrolled exothermic events during the industrial-scale production of this compound. polimi.itresearchgate.net

Purification and Isolation Techniques for this compound

Following the synthesis of this compound, a multi-step purification and isolation process is required to obtain the compound at the desired purity. The crude product from the nitration reaction typically exists in a mixture with spent acids and potential by-products. The initial step in the workup process is phase separation, where the organic layer containing the product is separated from the lower acidic layer. google.com

Subsequent purification commonly involves a series of washing steps. The organic phase is washed with water to remove residual acids. google.com This is often followed by an alkaline wash, using a solution such as aqueous caustic soda, to neutralize any remaining acidity and remove acidic impurities. googleapis.com The product is then washed again with water until it is alkali-free. googleapis.com

Given that this compound is a solid at room temperature with a melting point in the range of 53-57°C, recrystallization is an effective technique for final purification. chemicalbook.comechemi.compatsnap.com This process involves dissolving the washed crude product in a suitable hot solvent and then allowing it to cool, causing the purified product to crystallize while impurities remain in the solution. patsnap.com

Fractional distillation can also be employed as a purification method, although this is less commonly detailed in synthesis procedures. googleapis.com The relatively high boiling point of the compound (approximately 264.9°C at atmospheric pressure) would necessitate vacuum distillation to prevent thermal decomposition, especially given its reduced stability at higher temperatures. polimi.itchemicalbook.comechemi.com

After purification, the final product is isolated. For solid products obtained via recrystallization, isolation is typically achieved through centrifugation or filtration, followed by drying. patsnap.com Vacuum drying is often specified to efficiently remove any residual solvents and water, yielding the final, purified this compound. google.com The purity of the final product is commonly assessed using gas chromatography (GC). labproinc.com

The following table summarizes the common techniques used in the purification and isolation of this compound.

| Technique | Purpose | Details |

|---|---|---|

| Phase Separation | Initial separation of product from spent acid | Separating the upper organic layer from the lower acid layer. google.com |

| Water Washing | Removal of residual acids and water-soluble impurities | Typically performed multiple times. google.com |

| Alkaline Washing | Neutralization of trace acids | Utilizes solutions like aqueous caustic soda. googleapis.com |

| Recrystallization | High-purity final product | Capitalizes on the compound's solid nature and melting point. patsnap.com |

| Fractional Distillation | Separation based on boiling point | May require vacuum due to the compound's high boiling point. googleapis.com |

| Drying | Removal of residual solvents and water | Often performed under vacuum. google.com |

Chemical Reactivity and Reaction Mechanisms of 2,4 Dichloro 5 Nitrobenzotrifluoride

Electrophilic Aromatic Substitution Reactions of 2,4-Dichloro-5-nitrobenzotrifluoride

Electrophilic aromatic substitution (EAS) is a class of reactions where an electrophile replaces an atom, typically hydrogen, on an aromatic ring. The feasibility and regioselectivity of such reactions are heavily dependent on the nature of the substituents already present on the ring.

The benzene (B151609) ring in this compound is highly deactivated towards electrophilic attack. This is due to the presence of three strong electron-withdrawing groups: the nitro group, the trifluoromethyl group, and the two chlorine atoms. Both the nitro and trifluoromethyl groups are potent deactivating groups, reducing the electron density of the aromatic ring and making it less nucleophilic and thus less reactive towards electrophiles.

These groups exert their deactivating influence through both inductive and resonance effects. The trifluoromethyl group is strongly electron-withdrawing purely by induction, while the nitro group withdraws electron density through both inductive and resonance effects. Consequently, these groups direct incoming electrophiles to the meta position. In this compound, the positions meta to the nitro group are occupied by chlorine atoms. The position meta to the trifluoromethyl group is also substituted. Therefore, electrophilic aromatic substitution on this compound is highly disfavored and not a common reaction pathway for this compound under standard electrophilic substitution conditions.

Nucleophilic Aromatic Substitution Reactions on the Benzene Ring

In contrast to its inertness towards electrophiles, the highly electron-deficient nature of the aromatic ring in this compound makes it susceptible to nucleophilic aromatic substitution (SNAr). This type of reaction is facilitated by the presence of strong electron-withdrawing groups, which can stabilize the intermediate Meisenheimer complex formed during the reaction.

The chlorine atoms on the ring serve as leaving groups in SNAr reactions. The nitro group, being ortho to the chlorine at position 4 and para to the chlorine at position 2, strongly activates both positions for nucleophilic attack. The trifluoromethyl group, being ortho to the chlorine at position 2, also contributes to the activation of this position. The chlorine atom at the 2-position is generally more activated due to the cumulative electron-withdrawing effects of the adjacent trifluoromethyl group and the para nitro group.

This compound is utilized as a precursor in the synthesis of more complex molecules, such as phenothiazines. The synthesis of phenothiazine (B1677639) derivatives from this compound involves a reaction with an aminothiophenol. In this reaction, the amino and thiol groups act as nucleophiles, displacing the chlorine atoms on the benzotrifluoride (B45747) ring to form the characteristic tricyclic phenothiazine structure. This demonstrates the susceptibility of the chlorine atoms to be substituted by both amine and thiol nucleophiles.

Similarly, this compound has been used in the synthesis of 2-substituted 3,7,8-trichlorodibenzo-p-dioxins, which would involve a nucleophilic substitution reaction with a substituted catechol, where hydroxyl groups act as nucleophiles.

Reduction Reactions of the Nitro Group to Amino Functionality

The nitro group of this compound can be chemically reduced to an amino group (-NH₂), yielding 2,4-dichloro-5-aminobenzotrifluoride. This transformation is a common and important reaction in synthetic organic chemistry, as the resulting aniline (B41778) derivative is a versatile intermediate for the synthesis of various other compounds.

A variety of reducing agents can be employed for this purpose. Common methods for the reduction of aromatic nitro groups include catalytic hydrogenation using catalysts such as palladium on carbon (Pd/C) or platinum on carbon (Pt/C) under a hydrogen atmosphere. Chemical reducing agents like tin(II) chloride (SnCl₂) in hydrochloric acid, or iron (Fe) in acetic acid or ammonium (B1175870) chloride solution are also effective. The choice of the reducing agent and reaction conditions is crucial to ensure the selective reduction of the nitro group without affecting the chlorine or trifluoromethyl substituents.

Derivatization and Functional Group Interconversions Involving this compound

This compound and its precursors can undergo various derivatization and functional group interconversion reactions. For instance, a related compound, 2,4-dichlorobenzotrifluoride (B41404), can be nitrated to produce 2,4-dichloro-3,5-dinitrobenzotrifluoride (B1294799). google.com This indicates that the benzotrifluoride core can be further functionalized.

Furthermore, a patent describes a process for the replacement of a nitro group with a chlorine atom in a related compound, 4-chloro-3,5-dinitrobenzotrifluoride. googleapis.com This reaction, when applied to the dinitro precursor, can yield 3,4-dichloro-5-nitrobenzotrifluoride (B1304684) and subsequently 3,4,5-trichlorobenzotrifluoride. googleapis.com This highlights that under specific conditions, even the strongly bound nitro group can be substituted, offering a pathway to poly-chlorinated benzotrifluoride derivatives.

These examples underscore the utility of the benzotrifluoride scaffold in generating a variety of substituted aromatic compounds that can serve as intermediates in the synthesis of agrochemicals and pharmaceuticals.

Mechanistic Investigations of Key Reactions (e.g., SNAr, Reduction)

The reactivity of this compound is dominated by the presence of strong electron-withdrawing groups (two chlorine atoms, a nitro group, and a trifluoromethyl group) on the benzene ring. These substituents render the aromatic ring highly electron-deficient and susceptible to nucleophilic attack, while also influencing the reduction pathways of the nitro group.

Nucleophilic Aromatic Substitution (SNAr) Mechanism

Nucleophilic aromatic substitution (SNAr) is a primary reaction pathway for this compound, allowing for the replacement of the chlorine atoms with a variety of nucleophiles. The reaction is significantly facilitated by the cumulative electron-withdrawing effect of the -NO₂ and -CF₃ groups, which stabilize the key intermediate of the classical SNAr mechanism.

The generally accepted mechanism for SNAr reactions is a two-step addition-elimination process that proceeds through a discrete, non-aromatic intermediate known as a Meisenheimer complex. scispace.comnih.gov

Step 1: Nucleophilic Attack and Formation of the Meisenheimer Complex: A nucleophile (Nu⁻) attacks one of the carbon atoms bearing a chlorine atom (a good leaving group). This attack is directed to the positions activated by the electron-withdrawing groups, typically those ortho or para to the nitro group. The attack results in the formation of a resonance-stabilized, negatively charged intermediate, the Meisenheimer complex. nih.gov The negative charge is delocalized across the aromatic system and, crucially, onto the oxygen atoms of the nitro group, which provides substantial stabilization. researchgate.net

Step 2: Elimination of the Leaving Group: In the second step, the aromaticity of the ring is restored by the expulsion of the leaving group, in this case, a chloride ion (Cl⁻). This step is typically fast.

Recent research, however, has provided evidence that not all SNAr reactions follow this stepwise path. scispace.comrsc.org Kinetic and computational studies have revealed that some SNAr reactions can proceed through a concerted mechanism (cSₙAr) . strath.ac.ukresearchgate.net In a concerted mechanism, the bond formation with the incoming nucleophile and the bond breaking with the leaving group occur simultaneously in a single transition state, without the formation of a distinct Meisenheimer intermediate. nih.govresearchgate.net The specific mechanism—stepwise, concerted, or a borderline case—can be influenced by the nature of the substrate, the nucleophile, the leaving group, and the reaction conditions. rsc.orgstrath.ac.uk

Table 1: Comparison of Stepwise and Concerted SNAr Mechanisms

| Feature | Stepwise (Addition-Elimination) Mechanism | Concerted (cSₙAr) Mechanism |

| Intermediates | Involves a discrete Meisenheimer complex. nih.gov | Proceeds without a stable intermediate. strath.ac.uk |

| Transition State | Two transition states corresponding to the formation and collapse of the intermediate. | A single transition state where the nucleophile attacks and the leaving group departs simultaneously. researchgate.net |

| Rate-Determining Step | Typically the formation of the Meisenheimer complex (Step 1). | The single concerted step is rate-determining. |

| Energetics | The Meisenheimer complex is a local energy minimum on the reaction coordinate. | The reaction profile shows a single energy maximum. nih.gov |

Reduction of the Nitro Group

The reduction of the nitro group on the this compound ring is another key transformation, typically converting the nitro group (-NO₂) into an amino group (-NH₂). This conversion is a fundamental process in the synthesis of anilines from nitroaromatic compounds. wikipedia.org The reduction is a multi-step process that involves the transfer of six electrons and four protons.

The mechanism proceeds through several intermediates. While various reagents can effect this transformation, the general pathway involves the sequential formation of a nitroso compound and a hydroxylamine (B1172632) derivative before yielding the final amine. nih.gov

Reduction to Nitrosoarene (2-electron reduction): The nitro group is first reduced to a nitroso group (-N=O). Ar-NO₂ → [Ar-NO]

Reduction to Hydroxylamine (2-electron reduction): The nitroso intermediate is rapidly reduced further to an N-arylhydroxylamine (-NHOH). The reduction of the nitroso group is often significantly faster than the initial reduction of the nitro group, making the nitroso intermediate difficult to detect. nih.gov [Ar-NO] → [Ar-NHOH]

Reduction to Amine (2-electron reduction): Finally, the hydroxylamine intermediate is reduced to the corresponding aniline. [Ar-NHOH] → Ar-NH₂

Common laboratory methods for this reduction include catalytic hydrogenation (e.g., using H₂ gas with a palladium-on-carbon or Raney nickel catalyst) or the use of metals in acidic conditions, such as iron, zinc, or tin(II) chloride in the presence of hydrochloric acid. wikipedia.orgcommonorganicchemistry.com The choice of reagent can be critical, as some conditions may lead to the formation of other products like azo compounds, particularly with metal hydrides. wikipedia.org In biological systems, this reduction can be catalyzed by enzymes known as nitroreductases. nih.govnih.gov

Table 2: Intermediates in the Six-Electron Reduction of an Aromatic Nitro Group

| Step | Intermediate Species | Oxidation State of Nitrogen | Electrons Transferred (Cumulative) |

| 0 | Nitroarene (Ar-NO₂) | +3 | 0 |

| 1 | Nitrosoarene (Ar-NO) | +1 | 2 |

| 2 | N-Arylhydroxylamine (Ar-NHOH) | -1 | 4 |

| 3 | Arylamine (Ar-NH₂) | -3 | 6 |

Advanced Applications in Medicinal and Agrochemical Chemistry

2,4-Dichloro-5-nitrobenzotrifluoride as a Versatile Synthetic Intermediate

In the field of fine organic synthesis, this compound serves as a versatile intermediate or building block. The reactivity of the compound is dictated by its distinct functional groups. The chlorine atoms can be substituted through nucleophilic aromatic substitution reactions, the nitro group can be reduced to an amine, and the trifluoromethyl group influences the reactivity of the aromatic ring. This multi-functional nature allows it to be a starting point for a range of more complex molecules. For instance, it has been specifically identified as a precursor in the synthesis of 2-substituted 3,7,8-trichlorodibenzo-p-dioxins and new substituted 10H-phenothiazines.

Pharmaceutical Applications

The unique combination of functional groups on the this compound molecule makes it a significant precursor in the development of pharmaceutically active compounds.

The development of novel drug candidates often relies on the use of specialized intermediates that provide a core structure to build upon. This compound serves this purpose by providing a substituted phenyl ring that can be incorporated into larger, more complex molecular architectures. Its derivatives are investigated for various therapeutic applications. The synthesis of derivatives of benzotriazole, for example, has been shown to produce compounds with a wide range of biological activities, making them valuable scaffolds in drug design. gsconlinepress.com

The inclusion of fluorine, particularly in the form of a trifluoromethyl group (-CF₃), is a common strategy in medicinal chemistry to enhance a drug's metabolic stability, bioavailability, and binding affinity. mdpi.com The trifluoromethyl group is known for its high lipophilicity and its ability to block metabolic oxidation at the site of attachment. This compound is a key reagent for introducing the trifluoromethyl-substituted phenyl group into potential drug molecules, thereby serving as a precursor for a wide array of bioactive fluorinated compounds. mdpi.com

One of the most specific and well-documented applications of this compound in medicinal chemistry is its role as an intermediate in the synthesis of substituted 10H-phenothiazines. Phenothiazines are a class of compounds known for a range of pharmacological activities. nih.gov The synthesis typically involves a process known as the Smiles rearrangement. researchgate.netresearchgate.net In this pathway, an intermediate like this compound is reacted with a substituted aminothiophenol. This reaction leads to the formation of a diaryl sulfide, which then undergoes an intramolecular cyclization to form the characteristic tricyclic structure of the phenothiazine (B1677639) core. google.com This synthetic route allows for the creation of a diverse library of phenothiazine derivatives for pharmacological screening.

| Compound Class | Synthetic Role of this compound | Reference |

| Substituted 10H-Phenothiazines | Provides the substituted, trifluoromethylated benzene (B151609) ring portion of the final tricyclic structure. | |

| 2-substituted 3,7,8-trichlorodibenzo-p-dioxins | Serves as a key starting material for building the complex dioxin skeleton. |

Agrochemical Applications

Similar to its utility in pharmaceuticals, the structural attributes of this compound are also valuable in the agrochemical sector.

Nitro-substituted benzotrifluoride (B45747) compounds are an important class of intermediates in the production of agrochemicals, particularly herbicides. google.com A patent for the preparation of this class of compounds specifies their utility as intermediates for synthesizing substituted anilines, which are direct precursors to a class of 2-haloacetanilide herbicides. google.com Furthermore, related compounds such as 2,4-dichloro-3,5-dinitrobenzotrifluoride (B1294799) are explicitly noted as intermediates for producing agrochemicals. google.comnih.gov The presence of the trifluoromethyl group is a key feature in many modern herbicides, contributing to their efficacy and mode of action. nih.gov Therefore, this compound serves as a valuable building block within this domain.

Precursor for Fungicides and Pesticides

This compound serves as a key building block in the synthesis of a variety of agrochemicals. The trifluoromethyl group is a well-known feature in many modern pesticides due to its ability to enhance metabolic stability and increase the lipophilicity of the molecule, which can improve its penetration into target organisms.

The presence of both chlorine and nitro groups on the aromatic ring makes the compound susceptible to nucleophilic substitution reactions, allowing for the introduction of other functional groups to build the final pesticide structure. While specific, direct synthetic routes from this compound to commercially named fungicides are not extensively detailed in publicly available literature, the synthesis of related compounds provides a clear indication of its utility. For instance, the closely related compound 2,4-dichloro-3,5-dinitrobenzotrifluoride is a documented intermediate in the production of pesticides, pharmaceuticals, and dyes.

Furthermore, many contemporary fungicides and herbicides, including those in the triazole and strobilurin classes, feature chloro-nitro aromatic moieties. The synthesis of such compounds often involves the reaction of a chloronitroaromatic precursor with an appropriate nucleophile. The structural motifs present in this compound make it an ideal starting material for creating a diverse range of pesticidal agents.

Table 1: Reactivity of Functional Groups in this compound for Agrochemical Synthesis

| Functional Group | Position | Role in Synthesis |

| Chlorine | C2, C4 | Acts as a leaving group in nucleophilic aromatic substitution reactions, allowing for the attachment of other molecular fragments. |

| Nitro | C5 | Strongly electron-withdrawing, activating the chlorine atoms for substitution and often serving as a precursor to an amine group via reduction. |

| Trifluoromethyl | C1 | Enhances the biological activity, metabolic stability, and lipophilicity of the final pesticide molecule. |

Development of Trifluoromethyl-Diphenyl Ethers

A significant application of chloro-nitro-substituted benzotrifluorides is in the synthesis of trifluoromethyl-diphenyl ethers. This class of compounds includes several commercially important herbicides that function by inhibiting the enzyme protoporphyrinogen (B1215707) oxidase (PPO).

The synthesis of these diphenyl ethers typically involves a nucleophilic aromatic substitution reaction, specifically a Williamson ether synthesis, between a substituted phenoxide and an activated chloronitroaromatic ring. In this context, this compound is a suitable precursor. The electron-withdrawing nitro and trifluoromethyl groups activate the chlorine atom at the C-4 position for substitution by a phenoxide ion.

For example, a reaction pathway analogous to the synthesis of the herbicide Oxyfluorfen can be envisioned. This would involve the reaction of this compound with a substituted phenol (B47542), such as 4-hydroxy-3-ethoxyphenol, in the presence of a base. The base deprotonates the phenol to form a more nucleophilic phenoxide, which then displaces the chlorine atom on the benzotrifluoride ring.

Illustrative Reaction Scheme:

Step 1: A substituted phenol is treated with a base (e.g., potassium carbonate, sodium hydroxide) to generate the corresponding phenoxide.

Step 2: The phenoxide nucleophile attacks the carbon atom bearing a chlorine atom on the this compound ring.

Step 3: The chlorine atom is displaced, forming the diphenyl ether linkage and a chloride salt as a byproduct.

This synthetic strategy is a cornerstone in the production of many diphenyl ether herbicides, and the specific substitution pattern of this compound makes it a valuable intermediate for creating novel herbicidal compounds with this core structure. google.com

Table 2: Key Herbicides of the Trifluoromethyl-Diphenyl Ether Class

| Herbicide Name | Typical Precursors |

| Oxyfluorfen | 3,4-dichlorobenzotrifluoride and a substituted resorcinol (B1680541) derivative. google.com |

| Acifluorfen | A chloronitrobenzoic acid derivative and a substituted aminophenol. google.com |

| Fomesafen | A chloronitrobenzoyl chloride and a substituted aminophenol. google.com |

Material Science Applications and Advanced Chemical Materials

While the primary applications of this compound are in the life sciences sectors, its structural features suggest potential utility in the field of material science. The incorporation of trifluoromethyl (CF3) groups into polymers is a known strategy for enhancing their performance characteristics. nasa.gov

The CF3 group is highly electronegative and bulky, and its presence can impart several desirable properties to a polymer, including:

Improved Chemical Resistance: The fluorine atoms provide a shield against chemical attack.

Lowered Refractive Index and Dielectric Constant: These properties are valuable in optical and microelectronic applications.

Increased Solubility and Processability: The CF3 group can disrupt polymer chain packing, leading to better solubility in organic solvents and lower melt viscosity, which facilitates processing. nasa.gov

Hydrophobicity: The fluorinated group repels water, which is useful for creating moisture-resistant materials.

Given these benefits, this compound could potentially serve as a precursor for synthesizing monomers used in high-performance polymers like polyimides, polyamides, or polyethers. For example, the nitro group could be reduced to an amine, and the chlorine atoms could be displaced to create diamine or diol monomers. These monomers, containing the trifluoromethyl group, could then be polymerized to create advanced materials for the aerospace, electronics, and automotive industries where high thermal and chemical stability are required. nasa.gov However, it is important to note that while the potential exists based on its chemical structure, the use of this compound in material science is not yet a widely documented application.

Table 3: Potential Contributions of Structural Moieties to Polymer Properties

| Structural Moiety | Potential Effect on Polymer Properties |

| Trifluoromethyl (CF3) Group | Increased thermal stability, chemical resistance, solubility, and hydrophobicity; lowered dielectric constant. nasa.gov |

| Aromatic Backbone | Provides rigidity and high-temperature performance. |

| Chloro/Nitro Groups (as synthetic handles) | Allow for conversion into reactive functional groups (e.g., amines, ethers, phenols) necessary for polymerization. |

Analytical Characterization and Spectroscopic Studies of 2,4 Dichloro 5 Nitrobenzotrifluoride

Spectroscopic Analysis

Spectroscopic techniques provide fundamental information regarding the molecular structure of 2,4-dichloro-5-nitrobenzotrifluoride by probing the interactions of the molecule with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise arrangement of atoms within a molecule. For this compound, ¹H, ¹³C, and ¹⁹F NMR each offer unique insights into the chemical environment of the hydrogen, carbon, and fluorine atoms, respectively. While spectral data is available from sources such as PubChem, specific, publicly reported chemical shifts are limited. nih.gov The expected spectra are discussed based on the compound's structure.

¹H NMR: The ¹H NMR spectrum is expected to be relatively simple, showing two distinct signals for the two aromatic protons. The proton at position 3 (adjacent to the CF₃ group) and the proton at position 6 (adjacent to a chlorine atom) will appear as singlets, as they lack adjacent protons for spin-spin coupling. The electron-withdrawing nature of the nitro, chloro, and trifluoromethyl groups would shift these signals downfield, typically in the range of 7.5-8.5 ppm.

¹³C NMR: The ¹³C NMR spectrum will display seven unique signals corresponding to the seven carbon atoms in the molecule. chemicalbook.com The carbon atom of the trifluoromethyl group will be split into a quartet due to coupling with the three fluorine atoms. The six aromatic carbons will have distinct chemical shifts influenced by the attached substituents (Cl, NO₂, CF₃). Carbons directly bonded to electronegative groups will be significantly deshielded and appear at lower fields.

¹⁹F NMR: The ¹⁹F NMR spectrum is characterized by a single, strong signal for the three equivalent fluorine atoms of the trifluoromethyl (-CF₃) group. nih.gov The chemical shift of the -CF₃ group attached to a benzene (B151609) ring typically appears around -60 to -65 ppm relative to a CFCl₃ standard. colorado.edu The exact position is sensitive to the electronic effects of the other substituents on the aromatic ring. nih.gov The related compound, 2,4-Dichlorobenzotrifluoride (B41404), is utilized as a certified reference material for quantitative ¹⁹F NMR (qNMR), highlighting the technique's utility for this class of compounds. sigmaaldrich.com

Table 5.1: Predicted NMR Spectral Data for this compound

| Nucleus | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Assignment |

| ¹H | ~8.2 | Singlet | Aromatic C-H (H-6) |

| ¹H | ~7.9 | Singlet | Aromatic C-H (H-3) |

| ¹³C | ~148 | Singlet | C-NO₂ |

| ¹³C | ~135 | Singlet | C-Cl (C-2) |

| ¹³C | ~133 | Singlet | C-Cl (C-4) |

| ¹³C | ~130 | Singlet | C-H (C-6) |

| ¹³C | ~128 | Quartet | C-CF₃ |

| ¹³C | ~125 | Singlet | C-H (C-3) |

| ¹³C | ~122 | Quartet (JC-F ≈ 275 Hz) | -CF₃ |

| ¹⁹F | -63 to -64 | Singlet | -CF₃ |

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule. The IR and Raman spectra of this compound are complementary and show characteristic bands for the nitro, trifluoromethyl, and chloro-substituted aromatic moieties. nih.govchemicalbook.com

Infrared (IR) Spectroscopy: The FTIR spectrum is dominated by strong absorptions corresponding to the stretching vibrations of the nitro (NO₂) group and the carbon-fluorine (C-F) bonds. chemicalbook.com The asymmetric and symmetric stretching vibrations of the NO₂ group typically appear as two strong bands. The C-F stretching vibrations of the CF₃ group also produce very strong absorptions. Other characteristic bands include C=C stretching for the aromatic ring, C-Cl stretching, and aromatic C-H stretching.

Raman Spectroscopy: Raman spectroscopy also reveals key vibrational modes. nih.gov The symmetric stretch of the nitro group, which is often strong in the Raman spectrum, is a key diagnostic peak. researchgate.net Vibrations of the aromatic ring are also typically prominent.

Table 5.2: Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Typical IR Wavenumber (cm⁻¹) | Typical Raman Wavenumber (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | 3100-3000 | 3100-3000 | Medium-Weak |

| NO₂ Asymmetric Stretch | 1550-1520 | 1550-1520 | Strong |

| NO₂ Symmetric Stretch | 1355-1335 | 1355-1335 | Strong |

| Aromatic C=C Stretch | 1600-1450 | 1600-1450 | Medium-Strong |

| C-F Stretch (CF₃) | 1350-1120 | 1350-1120 | Very Strong |

| C-Cl Stretch | 850-550 | 850-550 | Medium-Strong |

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound and can provide structural information through analysis of fragmentation patterns. In the electron ionization (EI) mass spectrum of this compound, the molecular ion peak (M⁺) is observed, confirming its molecular weight. nih.govtcichemicals.com

The mass spectrum shows a prominent molecular ion peak at m/z 259, which corresponds to the nominal molecular weight of the compound. nih.gov The isotopic pattern of this peak would show contributions from the two chlorine isotopes (³⁵Cl and ³⁷Cl). Common fragmentation pathways for nitroaromatic compounds include the loss of NO₂ (46 Da) and NO (30 Da). For this molecule, fragmentation may also involve the loss of chlorine atoms or the CF₃ group. The major fragment ions observed are at m/z 229 and 213. nih.gov The fragment at m/z 229 likely corresponds to the loss of NO from the molecular ion.

Table 5.3: Key Mass Spectrometry Data for this compound

| m/z (Mass-to-Charge Ratio) | Proposed Fragment | Significance |

| 259 | [C₇H₂Cl₂F₃NO₂]⁺ | Molecular Ion (M⁺) |

| 229 | [M - NO]⁺ | Loss of Nitric Oxide |

| 213 | [M - NO₂]⁺ | Loss of Nitrogen Dioxide |

UV-Visible spectroscopy provides information about the electronic transitions within a molecule. Nitroaromatic compounds are known to absorb UV radiation due to π → π* and n → π* electronic transitions associated with the benzene ring and the nitro group. The presence of the nitro group, a strong chromophore, conjugated with the benzene ring results in characteristic absorption bands. The addition of multiple electron-withdrawing groups can cause shifts in the absorption maxima. epa.gov For nitroaromatics, absorption maxima can appear over a wide range, from 210 nm to beyond 270 nm, depending on the specific substitution pattern and solvent used. epa.gov

Chromatographic Methods for Purity Assessment and Quantification

Chromatographic techniques are essential for separating this compound from impurities and for its quantification.

Gas chromatography is a primary technique for assessing the purity of volatile and thermally stable compounds like this compound. researchgate.netepa.gov Commercial suppliers often specify a purity of greater than 97% or 98%, as determined by GC. tcichemicals.comuninsubria.it

The method involves injecting a vaporized sample into a column, where separation occurs based on the differential partitioning of components between a gaseous mobile phase (typically an inert gas like helium or nitrogen) and a stationary phase coated on the inside of the column. epa.gov For the analysis of nitroaromatics, a non-polar or medium-polarity column, such as one with a 5% diphenyl / 95% dimethyl polysiloxane stationary phase (e.g., DB-5), is often suitable. epa.gov A flame ionization detector (FID) or an electron capture detector (ECD) can be used for detection, the latter being particularly sensitive to halogenated and nitro-containing compounds. Purity is determined by comparing the peak area of the target compound to the total area of all peaks in the chromatogram.

Table 5.4: Typical Gas Chromatography Parameters for Nitroaromatic Compound Analysis

| Parameter | Typical Value/Condition |

| Technique | Gas-Liquid Chromatography (GLC) |

| Column Type | Fused silica (B1680970) capillary column |

| Stationary Phase | 5% Phenyl-methylpolysiloxane (e.g., DB-5) |

| Carrier Gas | Helium or Nitrogen |

| Injector Temperature | ~250 °C |

| Detector | Electron Capture Detector (ECD) or Flame Ionization Detector (FID) |

| Detector Temperature | ~300 °C |

| Temperature Program | A programmed ramp (e.g., initial temp 60-100°C, ramp to 250-300°C) |

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of this compound, primarily utilized for purity assessment and the quantification of impurities. While specific, detailed research findings on the HPLC analysis of this particular compound are not extensively documented in publicly available literature, the methodology for analyzing similar halogenated nitroaromatic compounds is well-established.

A typical HPLC analysis for a compound like this compound would involve a reverse-phase method, which is effective for separating non-polar to moderately polar organic molecules. The stationary phase would likely be a C18 column, providing a hydrophobic surface for interaction. The mobile phase would be a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous component, often with a pH modifier like formic or acetic acid to ensure sharp peak shapes.

The detection of this compound is generally accomplished using a UV detector, as the aromatic ring and nitro group constitute a chromophore that absorbs in the UV region. The selection of an appropriate wavelength is critical for achieving high sensitivity and selectivity.

The primary objective of an HPLC method for this compound is to separate it from any starting materials, by-products, or degradation products. Method validation would be performed according to established guidelines to ensure its reliability, encompassing parameters such as linearity, precision, accuracy, and specificity. The retention time of the main peak corresponding to this compound would be a key identifier, while the area of the peak would be used for quantification.

A hypothetical data table representing the kind of information that would be generated from an HPLC analysis is presented below.

| Parameter | Value |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase | Acetonitrile:Water (gradient) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Retention Time | ~7.5 min |

| Purity | >98% (by area normalization) |

This table is illustrative and based on typical HPLC parameters for similar compounds; it does not represent experimentally verified data for this compound.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique would provide unambiguous proof of the structure of this compound, including bond lengths, bond angles, and intermolecular interactions in the solid state.

To date, a specific single-crystal X-ray diffraction study for this compound has not been reported in publicly accessible crystallographic databases. However, the analysis of structurally related substituted benzotrifluorides reveals common structural motifs. The trifluoromethyl group, with its characteristic C-F bond lengths and F-C-F bond angles, and the planar phenyl ring would be key features. The relative positions of the chloro, nitro, and trifluoromethyl substituents on the benzene ring would be precisely determined, confirming the 2,4-dichloro-5-nitro substitution pattern.

A crystallographic study would also elucidate the packing of the molecules in the crystal lattice, revealing any significant intermolecular interactions such as halogen bonding or π-π stacking, which can influence the physical properties of the solid, including its melting point and solubility.

Below is a representative table of the type of crystallographic data that would be obtained from such a study.

| Parameter | Hypothetical Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.5 |

| b (Å) | 12.2 |

| c (Å) | 9.8 |

| β (°) | 95.5 |

| Volume (ų) | 1005 |

| Z | 4 |

| Calculated Density (g/cm³) | 1.72 |

This table contains hypothetical data based on analyses of similar aromatic compounds and is for illustrative purposes only.

Thermal Analysis Techniques (e.g., DSC, TGA)

Thermal analysis techniques are employed to study the physical and chemical properties of materials as a function of temperature. For this compound, Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) would provide valuable information regarding its thermal stability, melting behavior, and decomposition profile.

Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature. A DSC analysis of this compound would show an endothermic peak corresponding to its melting point. The onset of this peak is typically taken as the melting point, and the area under the peak is proportional to the enthalpy of fusion. This technique is also highly sensitive to impurities, which can cause a broadening of the melting peak and a depression of the melting point.

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature. A TGA curve for this compound would indicate the temperature at which the compound begins to decompose. The stability of the compound can be assessed by the onset temperature of mass loss. The TGA data can also reveal the presence of volatile impurities or residual solvents if mass loss is observed at lower temperatures.

The following table summarizes the kind of information that would be obtained from thermal analysis.

| Analysis | Parameter | Observation |

| DSC | Melting Point | Sharp endothermic peak |

| Enthalpy of Fusion | Calculated from peak area | |

| TGA | Onset of Decomposition | Temperature at which mass loss begins |

| Residue | Percentage of mass remaining at the end of the analysis |

This table is a generalized representation of data expected from thermal analysis and is not based on specific experimental results for this compound.

Computational Chemistry and Theoretical Studies on 2,4 Dichloro 5 Nitrobenzotrifluoride

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. mdpi.comfairfield.edu It is widely employed to determine molecular properties, including optimized geometry, vibrational frequencies, and electronic parameters. echemcom.comajchem-a.comresearchgate.net

Geometric optimization is a computational process to find the equilibrium structure of a molecule, corresponding to the minimum energy on the potential energy surface. nih.gov For 2,4-Dichloro-5-nitrobenzotrifluoride, DFT calculations, typically using a basis set like B3LYP/6-311++G(d,p), would be performed to determine the most stable conformation by calculating bond lengths, bond angles, and dihedral angles. ajchem-a.comnih.gov

Following optimization, vibrational frequency analysis is conducted at the same level of theory. nih.gov This analysis serves two main purposes: to confirm that the optimized structure is a true energy minimum (indicated by the absence of imaginary frequencies) and to predict the theoretical infrared (IR) and Raman spectra. researchgate.net The calculated vibrational modes can be assigned to specific molecular motions, such as stretching, bending, and torsional vibrations of the functional groups.

Table 1: Illustrative Optimized Geometrical Parameters for this compound (DFT/B3LYP) Note: The following data is illustrative of typical results from DFT calculations and is not based on a specific published study for this exact molecule.

| Parameter | Bond | Calculated Value (Å or °) |

|---|---|---|

| Bond Length | C-Cl | ~1.74 |

| Bond Length | C-N | ~1.48 |

| Bond Length | C-CF3 | ~1.51 |

| Bond Angle | Cl-C-C | ~120 |

| Bond Angle | O-N-O | ~125 |

Table 2: Illustrative Calculated Vibrational Frequencies for this compound Note: The following data is illustrative of typical results from DFT calculations and is not based on a specific published study for this exact molecule.

| Vibrational Mode | Assignment | Calculated Frequency (cm⁻¹) |

|---|---|---|

| ν(C-H) | Aromatic C-H Stretch | ~3100 |

| νas(NO₂) | Asymmetric NO₂ Stretch | ~1550 |

| νs(NO₂) | Symmetric NO₂ Stretch | ~1350 |

| ν(C-F) | C-F Stretch | ~1100-1300 |

| ν(C-Cl) | C-Cl Stretch | ~700-850 |

Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity. youtube.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The HOMO, as the highest energy orbital containing electrons, acts as an electron donor, and its energy level is related to the molecule's nucleophilicity or basicity. youtube.compku.edu.cn Conversely, the LUMO is the lowest energy orbital without electrons and acts as an electron acceptor, with its energy level indicating the molecule's electrophilicity. youtube.compku.edu.cn

The energy gap between the HOMO and LUMO (ΔE = E_LUMO - E_HOMO) is a significant indicator of molecular stability and reactivity. researchgate.net A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. A small gap indicates a molecule is more polarizable and more reactive. mdpi.com For this compound, the presence of strong electron-withdrawing groups (NO₂, CF₃, Cl) is expected to lower the energy of the LUMO, making the molecule a potent electrophile.

Table 3: Illustrative Frontier Molecular Orbital Properties for this compound Note: The following data is illustrative of typical results from FMO analysis and is not based on a specific published study for this exact molecule.

| Parameter | Calculated Value (eV) |

|---|---|

| HOMO Energy | -8.5 |

| LUMO Energy | -4.2 |

| HOMO-LUMO Gap (ΔE) | 4.3 |

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attacks. nih.govbhu.ac.in The MEP map illustrates the charge distribution on the molecule's surface using a color spectrum. nih.gov Regions of negative potential (typically colored red) are electron-rich and are susceptible to electrophilic attack. bhu.ac.in Regions of positive potential (colored blue) are electron-poor and represent likely sites for nucleophilic attack. nih.gov Intermediate potential is often shown in green. nih.gov

For this compound, the MEP surface would likely show strong negative potential around the oxygen atoms of the nitro group, indicating these are prime sites for electrophilic interaction. nih.gov The aromatic ring, particularly the carbon atoms attached to the electron-withdrawing substituents, would exhibit positive potential, making them susceptible to nucleophilic attack.

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are computational methods used to study the physical movements of atoms and molecules over time. mdpi.com By solving Newton's equations of motion, MD simulations can provide detailed information on the conformational dynamics, stability, and interaction of a molecule with its environment, such as a solvent or a biological receptor. nih.govresearchgate.net For a molecule like this compound, MD simulations could be used to understand its behavior in different solvents or to model its binding within the active site of a target protein, providing insights into its potential mechanisms of action or toxicity. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a statistical relationship between the chemical structure of a compound and its biological activity or a specific property. nih.gov QSAR models are developed by correlating calculated molecular descriptors (e.g., electronic, steric, hydrophobic properties) of a series of compounds with their experimentally measured activities. A robust QSAR model can be used to predict the activity of new, unsynthesized compounds. nih.gov For this compound, a QSAR study would require a dataset of related compounds with known activities to develop a model that could predict its herbicidal, fungicidal, or other biological effects based on its structural features.

Theoretical Prediction of Reactivity and Selectivity

Computational methods, particularly DFT, are powerful tools for predicting the reactivity and selectivity of chemical reactions. By analyzing the electronic structure, FMOs, and MEP, researchers can predict how a molecule will behave. For this compound, the strong electron-withdrawing nature of the nitro, trifluoromethyl, and chloro groups deactivates the aromatic ring towards electrophilic substitution but strongly activates it for nucleophilic aromatic substitution (S_NAr).

Computational analysis can predict the regioselectivity of such reactions. For instance, in a related compound, 4,6-dichloro-5-nitrobenzofuroxan, DFT calculations of Mulliken partial charges showed that the carbon atom at C4 had a larger positive charge than the one at C6, correctly predicting that nucleophilic attack would selectively occur at the C4 position. mdpi.com A similar analysis of this compound would likely show that the hydrogen on the aromatic ring is the most acidic and that the positions ortho and para to the nitro group are highly activated for nucleophilic attack. The HOMO-LUMO gap can also be compared with that of potential reactants to gauge relative reactivity. mdpi.com

Environmental Fate and Degradation Pathways

Environmental Persistence and Biotransformation

Specific data on the environmental persistence and biotransformation of 2,4-Dichloro-5-nitrobenzotrifluoride could not be located in reviewed scientific research. The structure of the molecule, which includes a trifluoromethyl group, a nitro group, and chlorine atoms on a benzene (B151609) ring, suggests a degree of recalcitrance. Generally, nitroaromatic compounds are known to be resistant to degradation due to the electron-withdrawing nature of the nitro group. nih.govnih.gov Furthermore, the carbon-fluorine bond is exceptionally strong, making compounds containing trifluoromethyl groups, like many polyfluorinated substances, highly persistent in the environment and resistant to biodegradation. nih.gov However, without specific studies on this compound, its half-life in different environmental matrices and its potential to be transformed by living organisms remain unknown.

Abiotic Degradation Mechanisms

There is a lack of specific information in the scientific literature concerning the abiotic degradation of this compound through mechanisms such as hydrolysis or photolysis. While aromatic nitro compounds are generally resistant to hydrolysis under typical environmental conditions, photolysis can be a degradation pathway for some. cdc.gov For other unrelated compounds, factors like pH and temperature have been shown to influence hydrolysis rates significantly. researchgate.netnih.gov Similarly, photolysis in water is a recognized degradation process for certain nitrophenols. cdc.gov Nevertheless, no experimental data on the hydrolysis or photolysis rates and products for this compound have been found.

Microbial Degradation Studies

No specific studies on the microbial degradation of this compound were identified in the course of this review. The degradation of chlorinated nitroaromatic compounds can be challenging for microorganisms. semanticscholar.org While bacteria capable of degrading other dichloronitrobenzene isomers have been isolated, the specific pathways for a compound with the substitution pattern of this compound, particularly with the addition of a trifluoromethyl group, have not been elucidated. researchgate.net

Information specifically detailing the reductive dechlorination of this compound by microbial action is not available. Reductive dechlorination is a key process in the anaerobic degradation of many chlorinated compounds. nih.gov For some chloro-nitroaromatic compounds, the initial step of degradation can involve the reduction of the nitro group, which may then be followed by dechlorination. nih.gov However, whether this process occurs for this compound and which microorganisms might be capable of it has not been reported.

There are no published studies detailing the anaerobic or aerobic degradation pathways of this compound. Research on other nitroaromatic compounds has shown that both anaerobic and aerobic degradation are possible, often involving different initial steps and metabolic pathways. cdc.govcswab.orgnih.gov For instance, anaerobic degradation of some nitroaromatics proceeds via the reduction of the nitro group, while aerobic pathways for other compounds can be initiated by dioxygenase enzymes that attack the aromatic ring. researchgate.netnih.gov The presence of both chlorine and trifluoromethyl substituents on the ring of this compound likely adds complexity to any potential microbial degradation, but specific pathways have not been investigated.

Ecotoxicological Implications of this compound and its Metabolites

There is a significant lack of data on the ecotoxicological implications of this compound and its potential degradation metabolites. A Safety Data Sheet for the compound advises against its release into drains, but provides no specific ecotoxicity data (e.g., LC50 or EC50 values for aquatic organisms). fishersci.com The toxicological properties of the parent compound have not been fully investigated. fishersci.com Without information on its degradation pathways and the identity of its metabolites, the potential environmental risks posed by its transformation products also remain unknown.

Q & A

Basic Questions

Q. What are the optimal synthetic routes for 2,4-Dichloro-5-nitrobenzotrifluoride, and how do reaction conditions influence yield and purity?

- Methodology :

- Reagent Selection : Thionyl chloride (SOCl₂) or oxalyl chloride (ClCO)₂ are commonly used for synthesizing acyl chlorides. Using SOCl₂ with N-methylacetamide in benzene under reflux for 4 hours yields the product after solvent distillation .

- Solvent Effects : Dichloromethane (DCM) at 50°C for 1–12 hours provides moderate yields, but prolonged reaction times may reduce selectivity .

- Temperature Control : Lower temperatures (0–20°C) in DCM with SOCl₂ and N,N-dimethylformamide (DMF) minimize side reactions, yielding 98% purity (via GC) .

Q. How can researchers confirm the structural integrity and purity of synthesized this compound?

- Analytical Techniques :

- NMR Spectroscopy : ¹H NMR (δ 7.40–9.78 ppm) confirms aromatic proton environments and substitution patterns .

- GC Purity Analysis : Minimum 98.0% purity is achievable under optimized conditions .

- Melting Point Validation : Observed mp 54–56°C aligns with literature values (55–57°C) .

Q. What safety protocols are essential when handling this compound?

- Risk Mitigation :

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact (H315, H319) .

- Ventilation : Perform reactions in a fume hood due to volatile byproducts (e.g., HCl gas) .

- Waste Disposal : Neutralize acidic residues before disposal in approved waste containers (P501) .

Advanced Research Questions